

# An In-depth Technical Guide to 2-Ethyl-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2-Ethyl-3-methylbenzaldehyde

CAS No.: 111923-34-3

Cat. No.: B038644

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## Abstract

This guide provides a comprehensive technical overview of **2-Ethyl-3-methylbenzaldehyde**, identified by the CAS Number 111923-34-3.<sup>[1][2][3]</sup> As a substituted aromatic aldehyde, this compound presents a unique scaffold for synthetic chemists and drug development professionals. Its specific substitution pattern influences its reactivity and potential as a precursor in the synthesis of complex molecular architectures. This document details its fundamental physicochemical properties, outlines a robust synthetic methodology based on established organic reactions, discusses its spectroscopic signature for analytical confirmation, and explores its potential applications within the research and development landscape. The content herein is structured to provide both foundational knowledge and actionable protocols for scientists and researchers in the field.

## Core Compound Identification and Properties

**2-Ethyl-3-methylbenzaldehyde** is an organic compound featuring a benzene ring substituted with an aldehyde group, an ethyl group, and a methyl group at the 2, 3, and 4 positions, respectively.

## Chemical Structure and Identifiers

- IUPAC Name: **2-ethyl-3-methylbenzaldehyde**[\[1\]](#)
- CAS Number: 111923-34-3[\[1\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O[\[1\]](#)
- Molecular Weight: 148.20 g/mol [\[1\]](#)
- SMILES: CCC1=C(C=CC=C1C=O)C[\[1\]](#)
- InChIKey: VDBONLVTHVGQNS-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical Data

The properties of substituted benzaldehydes are critical for predicting their behavior in reactions and for purification. The following table summarizes key computed and predicted physicochemical data for **2-Ethyl-3-methylbenzaldehyde**.

Property	Value	Source
Molecular Weight	148.20 g/mol	PubChem <a href="#">[1]</a>
Boiling Point (Predicted)	232.7 ± 9.0 °C	Guidechem <a href="#">[3]</a>
Density (Predicted)	0.986 ± 0.06 g/cm <sup>3</sup>	Guidechem <a href="#">[3]</a>
XLogP3	2.5	PubChem <a href="#">[1]</a>
Polar Surface Area (PSA)	17.07 Å <sup>2</sup>	PubChem <a href="#">[1]</a>

## Synthesis Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl (-CHO) group onto an activated aromatic ring is a cornerstone of synthetic organic chemistry. For an electron-rich substrate like 1-ethyl-2-methylbenzene, the Vilsmeier-Haack reaction is a highly effective and regioselective method.[\[4\]](#) The Vilsmeier reagent, formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>), acts as a mild electrophile, which is crucial for avoiding unwanted side reactions that more potent electrophiles might induce.[\[5\]](#)[\[6\]](#)

The directing effects of the alkyl groups (ethyl and methyl) on the benzene ring are key to the reaction's outcome. Both are ortho-, para-directing activators. The formylation is expected to occur at a position sterically accessible and electronically favored.

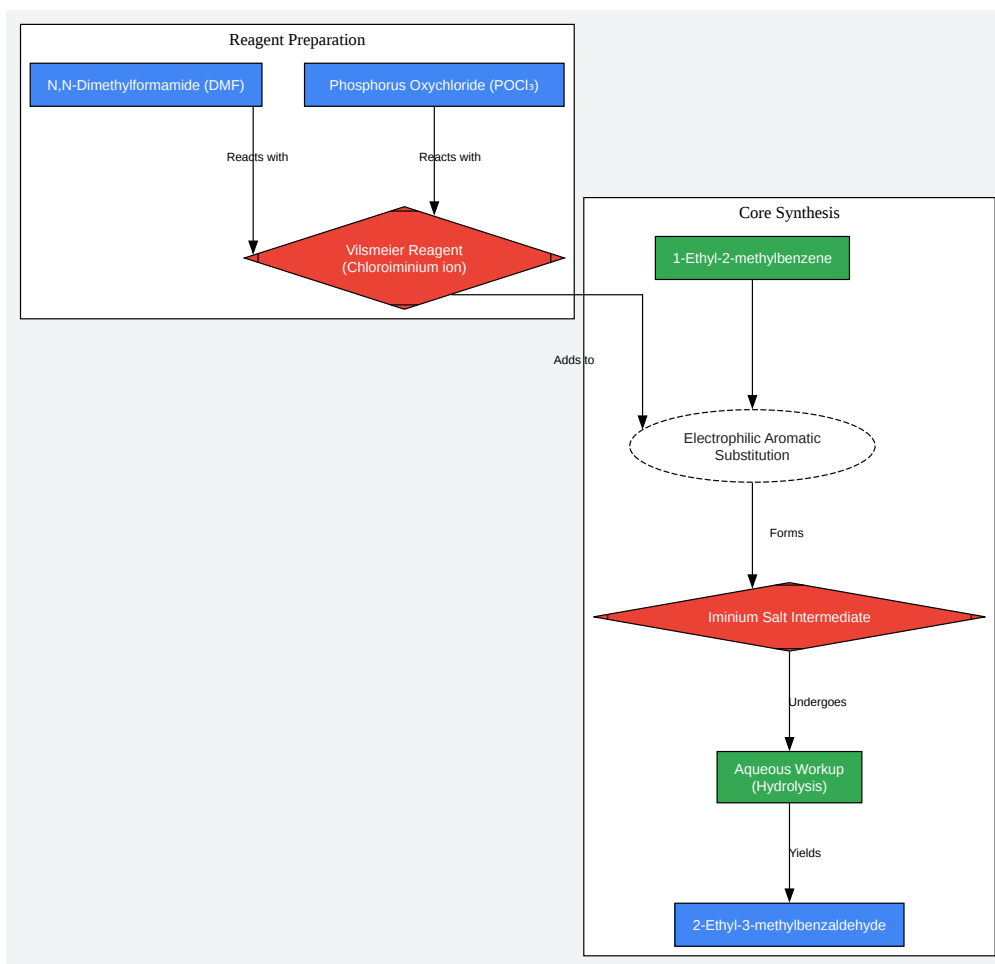
## Causality and Mechanistic Insight

The reaction proceeds via two main stages:

- Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong electrophile  $\text{POCl}_3$  to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.<sup>[4][7]</sup>
- Electrophilic Aromatic Substitution: The electron-rich  $\pi$ -system of the 1-ethyl-2-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. This is the rate-determining step. The subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.
- Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt to furnish the final aldehyde product, **2-Ethyl-3-methylbenzaldehyde**.<sup>[4]</sup>

The choice of  $\text{POCl}_3$  and DMF is based on their reliability, cost-effectiveness, and the mild conditions under which they generate the formylating agent, making this a widely applicable protocol.<sup>[8]</sup>

## Experimental Workflow Diagram



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Caption: Vilsmeier-Haack Synthesis Workflow.

## Step-by-Step Laboratory Protocol

Materials:

- 1-Ethyl-2-methylbenzene
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl<sub>3</sub>), freshly distilled
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, addition funnel, reflux condenser
- Magnetic stirrer and heating mantle
- Ice bath

Procedure:

- Reagent Preparation: In a three-necked round-bottom flask equipped with an addition funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents) dissolved in anhydrous DCM. Cool the flask to 0 °C using an ice bath.
- Vilsmeier Reagent Formation: Add  $\text{POCl}_3$  (1.2 equivalents) dropwise to the stirred DMF solution via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent precipitates as a solid.
- Aromatic Substitution: Add 1-ethyl-2-methylbenzene (1 equivalent) to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral. This step hydrolyzes the intermediate iminium salt.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic extracts.
- Purification: Wash the combined organic layers with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure. The resulting crude product can be

purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Ethyl-3-methylbenzaldehyde**.

## Spectroscopic Characterization

Analytical validation is essential for confirming the identity and purity of the synthesized compound. Aromatic aldehydes exhibit characteristic signals in various spectroscopic analyses.

- <sup>1</sup>H NMR: The proton spectrum is expected to show a distinct singlet for the aldehyde proton (–CHO) in the downfield region ( $\delta$  9.8-10.1 ppm). Aromatic protons will appear as multiplets in the  $\delta$  7.0-7.8 ppm range. The ethyl group will present as a quartet and a triplet, while the methyl group will be a singlet in the upfield region ( $\delta$  2.2-2.5 ppm).
- <sup>13</sup>C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around  $\delta$  190-195 ppm. Aromatic carbons will resonate between  $\delta$  120-150 ppm, and the aliphatic carbons of the ethyl and methyl groups will be found in the  $\delta$  15-30 ppm range.
- IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be prominent around 1700 cm<sup>-1</sup>. C-H stretching vibrations for the aldehyde proton typically appear as a pair of weaker bands around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>.<sup>[9]</sup> Aromatic C=C stretching will be observed in the 1450-1600 cm<sup>-1</sup> region.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]<sup>+</sup> corresponding to the molecular weight (148.20).<sup>[1]</sup> Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (–CHO) or hydrogen, leading to characteristic fragment ions.

## Applications in Drug Development and Research

Substituted benzaldehydes are valuable intermediates in medicinal chemistry and materials science. While specific applications for **2-Ethyl-3-methylbenzaldehyde** are not extensively documented in mainstream literature, its structural motifs are found in various bioactive molecules. Its analogs, such as 2-ethylbenzaldehyde and various methylbenzaldehydes, serve as reactants for preparing potential antibacterial agents, fluorescent dyes, and heterocyclic scaffolds like isoquinolines and benzodiazepines.<sup>[10][11]</sup>

The aldehyde functional group is highly versatile for further chemical transformations:

- Reductive Amination: To synthesize substituted benzylamines.
- Wittig Reaction: To form substituted styrenes.
- Condensation Reactions: To build larger molecular frameworks, such as chalcones or Schiff bases, which are precursors to many heterocyclic compounds.[11]
- Oxidation: To produce the corresponding 2-ethyl-3-methylbenzoic acid.

The unique substitution pattern of **2-Ethyl-3-methylbenzaldehyde** makes it a compelling building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

## Logical Pathway for Synthetic Utility

Caption: Synthetic utility of **2-Ethyl-3-methylbenzaldehyde**.

## Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be observed when handling **2-Ethyl-3-methylbenzaldehyde**.

- Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

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